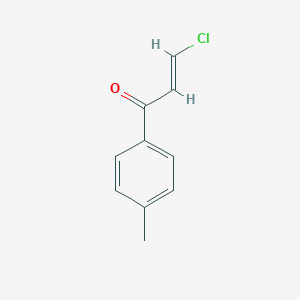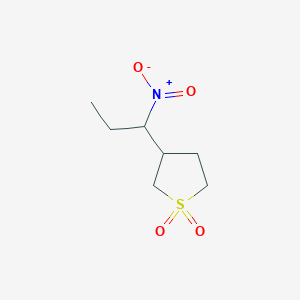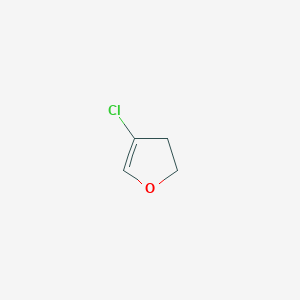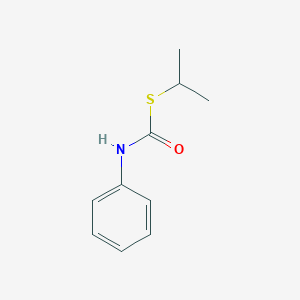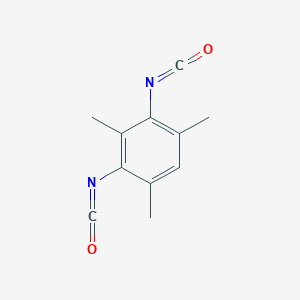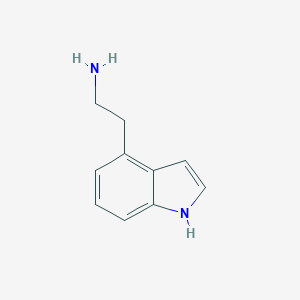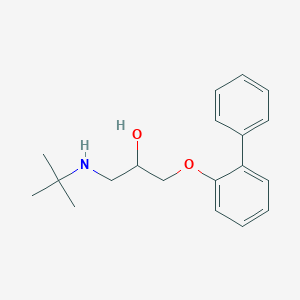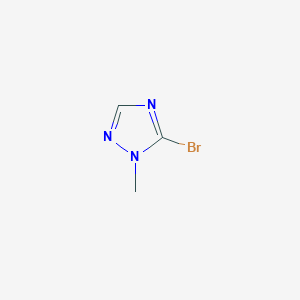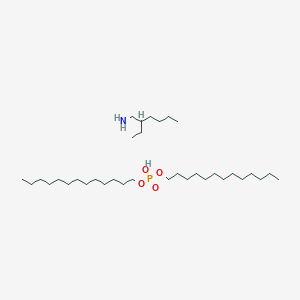
(2-Ethylhexyl)ammonium ditridecyl phosphate
説明
(2-Ethylhexyl)ammonium ditridecyl phosphate, also known as EHDTP, is a surfactant that has been widely used in scientific research. It is a cationic surfactant that is commonly used in the preparation of nanoparticles and in the synthesis of other materials.
作用機序
The mechanism of action of (2-Ethylhexyl)ammonium ditridecyl phosphate is not fully understood. However, it is believed that (2-Ethylhexyl)ammonium ditridecyl phosphate interacts with negatively charged surfaces, such as cell membranes and DNA, through electrostatic interactions. This interaction can lead to changes in the structure and function of these surfaces, which can have both positive and negative effects.
生化学的および生理学的効果
(2-Ethylhexyl)ammonium ditridecyl phosphate has been shown to have both biochemical and physiological effects. In vitro studies have shown that (2-Ethylhexyl)ammonium ditridecyl phosphate can induce cell death in cancer cells, which makes it a potential candidate for cancer therapy. (2-Ethylhexyl)ammonium ditridecyl phosphate has also been shown to have antibacterial and antifungal properties. However, the use of (2-Ethylhexyl)ammonium ditridecyl phosphate in vivo has not been extensively studied, and its potential toxicity and side effects are not well understood.
実験室実験の利点と制限
(2-Ethylhexyl)ammonium ditridecyl phosphate has several advantages for lab experiments. It is a versatile surfactant that can be used in the preparation of nanoparticles and other drug delivery systems. It is also relatively easy to synthesize and has a long shelf life. However, (2-Ethylhexyl)ammonium ditridecyl phosphate can be toxic to cells at high concentrations, and its use in vivo has not been extensively studied. Therefore, caution should be taken when using (2-Ethylhexyl)ammonium ditridecyl phosphate in lab experiments.
将来の方向性
There are several future directions for the use of (2-Ethylhexyl)ammonium ditridecyl phosphate in scientific research. One potential application is in the development of new drug delivery systems. (2-Ethylhexyl)ammonium ditridecyl phosphate can be used to prepare nanoparticles with improved drug delivery properties, such as increased stability and bioavailability. Another potential application is in the development of new materials, such as polymers and coatings. (2-Ethylhexyl)ammonium ditridecyl phosphate can be used as a surfactant in the synthesis of these materials, which can lead to improved properties and performance. Finally, more studies are needed to fully understand the potential toxicity and side effects of (2-Ethylhexyl)ammonium ditridecyl phosphate, particularly in vivo. This will enable researchers to use (2-Ethylhexyl)ammonium ditridecyl phosphate more safely and effectively in scientific research.
合成法
The synthesis of (2-Ethylhexyl)ammonium ditridecyl phosphate can be achieved by reacting 2-ethylhexylamine with phosphoric acid and tridecyl alcohol. The reaction takes place at high temperature and under vacuum conditions. The final product is a viscous liquid that is soluble in water and organic solvents.
科学的研究の応用
(2-Ethylhexyl)ammonium ditridecyl phosphate has been widely used in scientific research due to its unique properties. It is a cationic surfactant that can interact with negatively charged surfaces, such as cell membranes and DNA. This property makes it an ideal surfactant for the preparation of nanoparticles, liposomes, and other drug delivery systems. (2-Ethylhexyl)ammonium ditridecyl phosphate can also be used in the synthesis of other materials, such as polymers and coatings.
特性
IUPAC Name |
ditridecyl hydrogen phosphate;2-ethylhexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H55O4P.C8H19N/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-31(27,28)30-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-5-6-8(4-2)7-9/h3-26H2,1-2H3,(H,27,28);8H,3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNVXNXVSXFNOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCC.CCCCC(CC)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H74NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylhexyl)ammonium ditridecyl phosphate | |
CAS RN |
15567-28-9 | |
| Record name | 1-Tridecanol, 1,1′-(hydrogen phosphate), compd. with 2-ethyl-1-hexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15567-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Tridecanol, 1,1'-(hydrogen phosphate), compd. with 2-ethyl-1-hexanamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015567289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Tridecanol, 1,1'-(hydrogen phosphate), compd. with 2-ethyl-1-hexanamine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2-ethylhexyl)ammonium ditridecyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)

![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)
